An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Coronopilin
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Coronopilin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Coronopilin
Coronopilin is a naturally occurring sesquiterpene lactone, a class of compounds renowned for their diverse and potent biological activities.[1] First isolated from Parthenium incanum and Parthenium confertum, this complex molecule has garnered significant attention within the scientific community, particularly in the field of oncology.[2] As a member of the pseudoguaianolide subclass of sesquiterpene lactones, Coronopilin's intricate architecture and specific stereochemistry are pivotal to its biological function. This guide provides a comprehensive technical overview of the chemical structure and stereochemical nuances of Coronopilin, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.
Elucidation of the Planar and Stereochemical Structure
The definitive structure of Coronopilin was established through a combination of classical chemical degradation studies and modern spectroscopic techniques. Its molecular formula has been determined to be C₁₅H₂₀O₄, with a molecular weight of 264.32 g/mol .[2] The systematic IUPAC name for Coronopilin is (3aS,6S,6aR,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-azuleno[8,7-b]furan-2,9-dione.[2]
The core of the Coronopilin molecule is a hydroazulene skeleton, which is a seven-membered ring fused to a five-membered ring. This bicyclic system is further fused to a γ-lactone ring, a characteristic feature of many biologically active sesquiterpene lactones. The molecule possesses several stereocenters, the precise configuration of which is crucial for its biological activity.
Key Structural Features:
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Hydroazulene Core: A fused 7,5-bicyclic ring system.
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α-Methylene-γ-lactone: A reactive Michael acceptor system often implicated in the biological activity of sesquiterpene lactones.
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Multiple Stereocenters: The complex three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.
Below is a diagram illustrating the chemical structure of Coronopilin, generated using the information gathered from publicly available chemical databases.
Caption: 2D representation of the chemical structure of Coronopilin.
Spectroscopic Data and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Coronopilin would be expected to show a complex pattern of signals. Key diagnostic signals would include those for the exocyclic methylene protons of the α-methylene-γ-lactone moiety, typically appearing as two distinct doublets in the region of 5.5-6.5 ppm. The protons on the hydroazulene core would give rise to a series of multiplets in the aliphatic region (1.0-3.0 ppm). The methyl groups would appear as singlets or doublets, depending on their connectivity.
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¹³C NMR: The carbon NMR spectrum would provide crucial information on the carbon skeleton. The carbonyl carbons of the lactone and the ketone would resonate at the downfield end of the spectrum (typically >170 ppm). The olefinic carbons of the exocyclic methylene group would appear in the region of 120-140 ppm. The remaining sp³-hybridized carbons of the hydroazulene core would be found in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of Coronopilin would be expected to exhibit characteristic absorption bands for its functional groups.[2][3][4][5] Key absorptions would include:
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A strong, broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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A strong absorption around 1770 cm⁻¹ due to the C=O stretching of the γ-lactone.
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Another strong carbonyl absorption around 1700-1725 cm⁻¹ for the ketone.
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A peak around 1660 cm⁻¹ for the C=C stretching of the exocyclic methylene group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of Coronopilin. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, with characteristic losses of water (from the hydroxyl group) and carbon monoxide/dioxide (from the lactone and ketone).[6][7][8][9][10]
Stereochemistry: The Three-Dimensional Architecture
The stereochemistry of Coronopilin is complex, with multiple chiral centers that define its three-dimensional shape. The specific arrangement of these centers is critical for its biological activity. The absolute configuration of Coronopilin has been determined as (3aS,6S,6aR,9aS,9bR).[2]
The relative stereochemistry was likely initially determined through a combination of NMR techniques (such as NOE experiments) and chemical correlations. The absolute stereochemistry would have been established by methods such as X-ray crystallography of the natural product or a suitable derivative, or through enantioselective total synthesis.
While a specific X-ray crystal structure for Coronopilin itself is not readily found in publicly accessible databases, the established IUPAC name and stereochemical descriptors are based on definitive studies. The ultimate confirmation of the assigned stereochemistry often comes from the total synthesis of the molecule, where each stereocenter is unambiguously created.
Caption: A simplified workflow for the determination of the stereochemistry of a complex natural product like Coronopilin.
Total Synthesis and its Role in Structural Confirmation
The total synthesis of a complex natural product like Coronopilin is a significant undertaking that serves as the ultimate proof of its proposed structure and stereochemistry. While a complete de novo total synthesis of Coronopilin is not widely reported in the readily accessible literature, the synthesis of related sesquiterpene lactones has been extensively studied.[11][12][13] These synthetic efforts often provide valuable insights into the stereochemical control required to construct the intricate hydroazulene core and the α-methylene-γ-lactone moiety.
A hypothetical retrosynthetic analysis of Coronopilin would likely involve disconnecting the molecule at key bonds to simplify it into more readily available starting materials. Key challenges in the synthesis would include the stereoselective formation of the multiple contiguous stereocenters and the construction of the strained, fused ring system.
Biological Activity and Structure-Activity Relationships
Coronopilin has demonstrated significant biological activity, most notably its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The presence of the α-methylene-γ-lactone is believed to be a key structural feature responsible for this activity. This functional group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins, thereby disrupting their function.
Understanding the precise three-dimensional structure of Coronopilin is paramount for elucidating its mechanism of action and for the design of more potent and selective analogs. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of derivatives, can help to identify the key pharmacophoric elements of the molecule.
Conclusion
Coronopilin stands as a compelling example of the structural complexity and biological potential of sesquiterpene lactones. Its intricate hydroazulene framework, adorned with a reactive α-methylene-γ-lactone and multiple stereocenters, presents a fascinating challenge for both structural elucidation and chemical synthesis. A thorough understanding of its chemical structure and stereochemistry, as detailed in this guide, is fundamental for any researcher aiming to harness its therapeutic potential or to explore the rich chemistry of this important class of natural products. Further research, including a reported total synthesis and detailed biological investigations, will undoubtedly continue to shed light on the unique properties of this remarkable molecule.
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